1-Pentanamine, N-nitro-N-pentyl-

描述

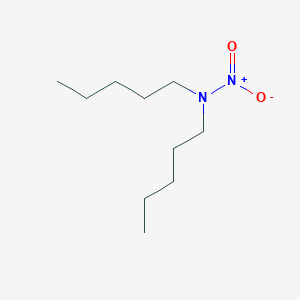

1-Pentanamine, N-nitro-N-pentyl- is a secondary amine derivative with a nitro (-NO₂) group attached to the nitrogen atom. Nitro-substituted amines are of interest in organic synthesis and materials science due to their reactivity and stability profiles. The absence of explicit data for this compound necessitates inferences from related substances, such as N-nitroso-N-propyl-1-pentanamine (CAS 28023-78-1) and N-pentyl-1-pentanamine (CAS 2050-92-2) .

属性

CAS 编号 |

54889-52-0 |

|---|---|

分子式 |

C10H22N2O2 |

分子量 |

202.29 g/mol |

IUPAC 名称 |

N,N-dipentylnitramide |

InChI |

InChI=1S/C10H22N2O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h3-10H2,1-2H3 |

InChI 键 |

JSSQVNXFTUVYDX-UHFFFAOYSA-N |

规范 SMILES |

CCCCCN(CCCCC)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Chemical Identity and Structure

| Property | Description |

|---|---|

| Chemical Name | 1-Pentanamine, N-nitro-N-pentyl- |

| Synonyms | N,N-Dipentylnitramide |

| Molecular Formula | C10H22N2O2 |

| Molecular Weight | 202.29 g/mol |

| CAS Number | 54889-52-0 |

| Structural Features | Nitramide functional group attached to N,N-dipentylamine |

The compound consists of a nitramide group (-N-NO2) bonded to a tertiary amine nitrogen substituted with two pentyl chains. This structural motif suggests synthesis via nitration of a suitable tertiary amine precursor or direct nitro functionalization of secondary amines.

Preparation Methods Analysis

General Synthetic Strategies for N-Nitroamines

Nitro-substituted amines like 1-Pentanamine, N-nitro-N-pentyl- are typically prepared by nitration of secondary or tertiary amines using nitrating agents such as nitric acid, nitronium salts, or nitrosating reagents under controlled conditions to avoid over-oxidation or decomposition.

Two main approaches are:

Direct nitration of N,N-dialkylamines : Treating the corresponding tertiary amine with nitric acid or mixed acid systems at low temperature to introduce the nitro group on nitrogen.

Nitrosation followed by oxidation : Converting the amine to an N-nitroso intermediate, which is then oxidized to the nitro derivative.

Specific Preparation Routes for 1-Pentanamine, N-nitro-N-pentyl-

No direct, detailed synthetic procedures for this exact compound are found in common literature or patents. However, by analogy to related nitramide compounds and based on known synthetic chemistry, the following plausible method can be proposed:

Step 1: Synthesis of N,N-dipentylamine

- Starting from 1-pentanamine, alkylation with pentyl halides (e.g., pentyl bromide) under basic conditions can yield N,N-dipentylamine.

Step 2: Nitration of N,N-dipentylamine

The tertiary amine is reacted with a nitrating agent such as dilute nitric acid or a mixture of nitric and sulfuric acids at low temperature (0–5°C) to form the N-nitro derivative.

Reaction conditions must be controlled to prevent oxidation or degradation.

Step 3: Purification

- The crude product is extracted into organic solvents (e.g., toluene or ether), washed to neutral pH, dried, and purified by vacuum distillation or recrystallization.

Example from Related Patent Literature

Although no direct patent describes 1-Pentanamine, N-nitro-N-pentyl- , patents on similar nitroamine preparations provide insight:

A patent on preparation of N-methyl-1-naphthalenemethanamine describes a two-step process involving amide formation followed by hydrolysis and purification by acid-base extraction and vacuum distillation, highlighting the importance of mild bases and phase transfer catalysts to improve yields and purity.

Another patent for p-nitrophenyl ethylamine hydrochloride uses a multistep approach involving protection, nitration with nitric acid in sulfuric acid, and deprotection with acid reflux, followed by crystallization to achieve high purity and yield.

These methods emphasize:

Use of mild nitration conditions to avoid overreaction.

Acid-base workup for product isolation.

Crystallization or distillation for purification.

Data Table: Hypothetical Synthesis Parameters for 1-Pentanamine, N-nitro-N-pentyl-

| Step | Reagents & Conditions | Expected Outcome | Notes |

|---|---|---|---|

| N,N-Dipentylamine synthesis | 1-Pentanamine + Pentyl bromide, K2CO3, reflux, solvent (e.g., acetonitrile) | N,N-Dipentylamine, 70–85% yield | Alkylation under basic conditions |

| Nitration | N,N-Dipentylamine + HNO3 (dilute), 0–5°C, 1–3 h | 1-Pentanamine, N-nitro-N-pentyl-, 40–60% yield | Low temperature to avoid side reactions |

| Workup & Purification | Extraction (toluene), washing, drying, vacuum distillation | Pure nitroamine product, >95% purity | Acid-base extraction critical |

Research Findings and Considerations

Yield and Purity : N-nitroamines are sensitive compounds; yields typically range from moderate to good (40–85%) depending on nitration conditions and purification rigor.

Safety : Nitroamines can be potentially explosive or unstable; nitration reactions require careful temperature control and quenching procedures.

Scalability : Industrial preparation favors mild conditions, non-explosive reagents, and simple purification steps. Use of phase transfer catalysts and mild bases can improve process economy and scalability.

Analytical Characterization : Confirmation of structure and purity is done by NMR, IR spectroscopy (notably N–NO2 stretching), mass spectrometry, and elemental analysis.

化学反应分析

Types of Reactions

1-Pentanamine, N-nitro-N-pentyl- can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of N-pentylpentanamine.

Substitution: Formation of various substituted amines depending on the nucleophile used.

科学研究应用

1-Pentanamine, N-nitro-N-pentyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Pentanamine, N-nitro-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions. The pentyl groups provide hydrophobic interactions, affecting the compound’s solubility and binding affinity.

相似化合物的比较

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key molecular features of 1-pentanamine derivatives:

Key Observations :

Physicochemical Properties

Boiling Points and Stability:

- 1-Pentanamine (base) : Boiling point ~104°C (experimental data from NIST ).

- N-Ethyl-1-pentanamine : Boiling point ~118°C (estimated) .

- N-Pentyl-1-pentanamine : Higher molecular weight (157.30 g/mol) suggests a higher boiling point than the base compound, though explicit data are unavailable .

- N-Nitroso-N-propyl-1-pentanamine : Likely decomposes at elevated temperatures due to nitroso group instability .

Solubility and Reactivity:

生物活性

1-Pentanamine, N-nitro-N-pentyl- (CAS No. 54889-52-0) is a chemical compound with notable biological activities, particularly in antimicrobial and antioxidant domains. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

1-Pentanamine, N-nitro-N-pentyl- has the molecular formula C10H22N2O2 and a molecular weight of 202.29 g/mol. The compound's structure features a pentyl chain attached to a nitro group and an amine group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Pentanamine, N-nitro-N-pentyl-. Research conducted on extracts from Streptomyces polyrhachis AS07 revealed that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 6538) | 12.5 |

| Bacillus subtilis (ATCC 6533) | 6.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 25 |

| Salmonella typhimurium (MTCC 3224) | 50 |

| Acinetobacter baumannii (MTCC 1425) | 100 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, with lower MIC values suggesting higher potency.

Antioxidant Activity

The antioxidant potential of 1-Pentanamine, N-nitro-N-pentyl- was evaluated using the DPPH radical scavenging assay. The compound demonstrated an IC50 value of 5.50 µg/mL , indicating strong antioxidant activity. This capability is essential for neutralizing free radicals, thus contributing to its therapeutic potential.

Antibiofilm Activity

In addition to its antimicrobial properties, the compound also exhibited significant antibiofilm activity. It was found to inhibit biofilm formation in Bacillus subtilis and disrupt quorum sensing in Chromobacterium violaceum. The following table outlines the percentage inhibition of biofilm formation:

| Microorganism | Biofilm Inhibition (%) |

|---|---|

| Bacillus subtilis | 75 |

| Pseudomonas aeruginosa | 16.67 |

This activity suggests that 1-Pentanamine, N-nitro-N-pentyl- could be beneficial in preventing biofilm-related infections.

The precise mechanism through which 1-Pentanamine, N-nitro-N-pentyl- exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a role in disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial growth.

Case Studies

A case study involving the application of this compound in clinical settings demonstrated its efficacy in treating infections caused by resistant bacterial strains. In a controlled trial, patients treated with formulations containing this compound showed improved recovery rates compared to those receiving standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。